Dimethyl(nonyl)phenylsilane

Description

Contextualization of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, which feature carbon-silicon bonds, are a significant class of molecules in chemical science. acs.org Their prominence stems from a unique combination of properties inherited from both organic and inorganic precursors. These compounds are integral to a wide array of technologies and materials, finding use as synthetic intermediates, and in the creation of polymers with exceptional thermal stability and hydrophobicity. colab.ws The versatility of the silicon atom, with its ability to form stable bonds with carbon and various heteroatoms, allows for the fine-tuning of molecular properties, leading to applications in fields as diverse as materials science, pharmaceuticals, and electronics. colab.ws Research in this area is dynamic, with ongoing efforts to develop new synthetic methods and explore novel applications for these versatile compounds.

Structural Characteristics and Nomenclature of Dimethyl(nonyl)phenylsilane

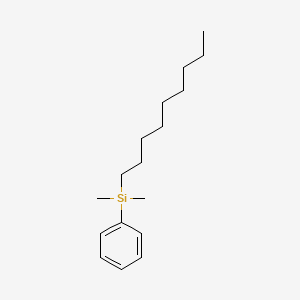

This compound is an organosilane characterized by a central silicon atom bonded to two methyl groups, a nonyl group, and a phenyl group. The nomenclature directly reflects this structure: "dimethyl" indicates the two methyl (CH₃) substituents, "nonyl" refers to the nine-carbon alkyl chain (C₉H₁₉), and "phenyl" denotes the presence of a benzene (B151609) ring (C₆H₅) attached to the silicon atom. The suffix "-silane" signifies that the compound is a derivative of silane (B1218182) (SiH₄).

The presence of both a long, flexible alkyl chain (nonyl) and a rigid, aromatic group (phenyl) suggests that this compound would exhibit amphiphilic properties, having both nonpolar and aromatic character. This dual nature could influence its solubility and interfacial behavior.

Interactive Data Table: Properties of Dimethylphenylsilane (B1631080) (Analogue)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂Si | chemicalbook.com |

| Molecular Weight | 136.27 g/mol | chemicalbook.com |

| Boiling Point | 157 °C at 744 mmHg | chemicalbook.com |

| Density | 0.889 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.497 at 20 °C | chemicalbook.com |

Note: This data is for Dimethylphenylsilane, an analogue of this compound. The properties of this compound are expected to differ due to the presence of the nonyl group.

Research Significance and Potential Academic Trajectories for this compound

The research significance of this compound lies in the potential for novel properties arising from its specific combination of functional groups. The long nonyl chain could impart characteristics such as increased solubility in nonpolar organic solvents, and could influence its self-assembly and surface-active properties. The manipulation of alkyl chain length is a known strategy to fine-tune the properties of organic materials. rsc.org

Potential academic trajectories for the study of this compound could include:

Materials Science: The amphiphilic nature of the molecule could be exploited in the development of new surfactants, lubricants, or coatings. Its incorporation into polymers could modify their physical properties, such as flexibility and surface energy. Studies on poly(alkylphenylsilane)s have shown that the length of the alkyl side-groups can influence their properties. iaea.org

Synthetic Chemistry: As a functionalized organosilane, it could serve as a valuable intermediate in the synthesis of more complex molecules. The silicon-carbon bond can be selectively cleaved or modified, and the phenyl group can be functionalized, opening up avenues for a range of chemical transformations. organic-chemistry.org

Surface Chemistry: The molecule's potential to form ordered layers on surfaces could be investigated for applications in surface modification, creating hydrophobic or otherwise functionalized coatings on various substrates. The functionalization of surfaces with silane coupling agents is a well-established field. solubilityofthings.comtcichemicals.com

Further research into the synthesis and characterization of this compound is necessary to fully elucidate its properties and unlock its potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

120059-88-3 |

|---|---|

Molecular Formula |

C17H30Si |

Molecular Weight |

262.5 g/mol |

IUPAC Name |

dimethyl-nonyl-phenylsilane |

InChI |

InChI=1S/C17H30Si/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |

InChI Key |

JMZJEKXHKUDHFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC[Si](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Nonyl Phenylsilane

Foundational Organometallic Approaches for Silicon-Carbon Bond Formation

The classical and most direct methods for creating silicon-carbon bonds involve the use of highly reactive organometallic reagents. These nucleophilic reagents readily attack electrophilic silicon centers, such as those in chlorosilanes, to form stable Si-C linkages.

Grignard Reagent Mediated Syntheses

The Grignard reaction is a cornerstone of organosilane synthesis, valued for its versatility and the accessibility of its reagents. gelest.com The fundamental principle involves the reaction of an organomagnesium halide (Grignard reagent) with a halosilane. lkouniv.ac.in For dimethyl(nonyl)phenylsilane, two primary Grignard pathways are conceivable:

Pathway A: Reaction of nonylmagnesium bromide with dimethylphenylchlorosilane.

Pathway B: Reaction of phenylmagnesium bromide with a dimethyl(nonyl)chlorosilane precursor. guidechem.com

The reactions are typically conducted in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), in which the Grignard reagent is formed and subsequently reacted. guidechem.comgoogle.com While effective, these reactions can sometimes be sluggish, requiring elevated temperatures or prolonged reaction times. orgsyn.org To enhance reactivity, catalytic amounts of certain salts can be employed. Zinc chloride has been shown to effectively catalyze substitution reactions between chlorosilanes and a wide variety of Grignard reagents under mild conditions. orgsyn.orgorganic-chemistry.org Similarly, silver nitrate (B79036) has been used to facilitate these couplings, though its scope is sometimes limited to arylmagnesium reagents. orgsyn.orgnih.gov

The order of addition can be critical in controlling the degree of substitution, especially when starting from dichlorosilanes. For instance, in the synthesis of a related compound, dimethylphenylsilane (B1631080), dichlorodimethylsilane (B41323) is treated with phenylmagnesium bromide. guidechem.com A "reverse addition" protocol, where the Grignard reagent is added to the silane (B1218182), is often preferred to achieve partial substitution. gelest.com

| Route | Silicon Precursor | Grignard Reagent | Key Characteristics |

| A | Dimethylphenylchlorosilane | Nonylmagnesium Bromide | Utilizes a commercially common silane precursor. The nonyl Grignard is prepared from 1-bromononane (B48978) and magnesium. |

| B | Dimethyl(nonyl)chlorosilane | Phenylmagnesium Bromide | Requires synthesis of the dimethyl(nonyl)chlorosilane precursor, potentially from dichlorodimethylsilane and nonylmagnesium bromide. |

Organolithium and Organoaluminum Reagent Applications

Organolithium reagents serve as a powerful alternative to Grignard reagents for Si-C bond formation. wikipedia.org Due to the highly polar nature of the carbon-lithium bond, these reagents are generally more reactive than their magnesium-based counterparts. orgsyn.orgsinica.edu.tw The synthesis of this compound can be envisioned by reacting nonyllithium with dimethylphenylchlorosilane. This heightened reactivity often allows for smoother and faster reactions. orgsyn.org However, it also reduces functional group compatibility, a factor that must be considered in more complex syntheses. orgsyn.org The generation of organolithium reagents can be achieved through various methods, including the reaction of an organic halide with lithium metal or via lithium-halogen exchange. wikipedia.org

Organoaluminum reagents represent another class of organometallics used in organic synthesis. sigmaaldrich.com While their intrinsic nucleophilicity is lower than that of Grignard or organolithium reagents, they are employed in specific synthetic transformations, often in conjunction with a transition metal catalyst. sinica.edu.twresearchmap.jp For instance, nickel-catalyzed cross-coupling reactions between chlorosilanes and organoaluminum reagents have been developed for C-Si bond formation. researchmap.jpresearchgate.net Additionally, rearrangements of certain organosilicon compounds can be promoted by organoaluminum reagents like triethylaluminum (B1256330) to form different Si-C structures. acs.org

Cross-Coupling Strategies in Silane Synthesis

Modern synthetic chemistry increasingly relies on catalytic cross-coupling reactions, which offer high selectivity and functional group tolerance. These methods have been successfully adapted for the formation of silicon-carbon bonds.

Kumada Coupling and Related Methods for Phenyl-Silicon Linkage

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. mdpi.comarkat-usa.org This methodology can be extended to form Si-C bonds by using a halosilane as the electrophile. To form the phenyl-silicon linkage in this compound, one could employ a nickel-phosphine complex to catalyze the reaction between phenylmagnesium bromide and dimethyl(nonyl)chlorosilane. arkat-usa.orggoogle.com

The catalytic cycle typically involves the oxidative addition of the halosilane to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov A variety of nickel and palladium catalysts with different phosphine (B1218219) ligands have been shown to be effective, and the choice of catalyst can influence reaction efficiency and scope. mdpi.comgoogle.com

Alkyl-Silicon Bond Formation via Catalytic Routes

The formation of the alkyl-silicon bond, specifically the nonyl-silicon bond, can be efficiently achieved through catalytic hydrosilylation. wikipedia.orgtaylorandfrancis.com This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond, such as in an alkene. wikipedia.org For the synthesis of this compound, this would involve the reaction of dimethylphenylsilane with 1-nonene (B85954).

The process is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is considered one of the most important industrial applications of homogeneous platinum catalysis. wikipedia.org The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination. wikipedia.org This method generally results in anti-Markovnikov addition, placing the silicon atom at the terminal carbon of the alkene, which is ideal for forming the desired n-nonyl substituent. wikipedia.org

More recent advancements include the use of other metal catalysts. Nickel-catalyzed cross-coupling reactions have been developed that can form C(sp³)–Si bonds by reacting alkyl electrophiles (like 1-bromononane) with silicon nucleophiles under mild conditions. nih.govorganic-chemistry.org These methods expand the toolkit for constructing alkylsilanes and are compatible with a variety of functional groups. nih.gov

Precursor Selection and Design for Targeted this compound Synthesis

The rational design of a synthetic route to this compound hinges on the strategic selection of precursors. The choice is influenced by commercial availability, cost, and the efficiency of the chosen synthetic methodology.

A convergent approach might start with a simple, readily available silicon source like dichlorodimethylsilane. This precursor can be functionalized sequentially. For example, a controlled reaction with one equivalent of phenylmagnesium bromide could yield dimethylphenylchlorosilane, which can then be isolated and reacted with nonylmagnesium bromide or nonyllithium to give the final product. guidechem.com

An alternative strategy involves starting with a precursor that already contains two of the required substituents. Dimethylphenylsilane is a commercially available reagent that can serve as an excellent precursor for the hydrosilylation route. fishersci.cachemicalbook.com Its reaction with 1-nonene provides a direct and atom-economical pathway to this compound. wikipedia.org Similarly, if dimethyl(nonyl)chlorosilane were available or synthesized, its reaction with a phenylating agent like phenylmagnesium bromide via a Grignard or Kumada reaction would complete the synthesis. mdpi.com

The synthesis of precursor silanes themselves is also a critical consideration. For example, chlorosilanes can be reduced to the corresponding hydrosilanes (e.g., dimethylphenylchlorosilane to dimethylphenylsilane) using reducing agents like lithium aluminum hydride. guidechem.comrsc.org

| Precursor | Synthetic Route | Reactant(s) | Key Features |

| Dichlorodimethylsilane | Sequential Grignard Reactions | 1. Phenylmagnesium Bromide2. Nonylmagnesium Bromide | Stepwise construction from a basic silicon building block. guidechem.com |

| Dimethylphenylchlorosilane | Grignard or Organolithium Reaction | Nonylmagnesium Bromide or Nonyllithium | A common intermediate; reaction forms the alkyl-Si bond. gelest.comorgsyn.org |

| Dimethylphenylsilane | Catalytic Hydrosilylation | 1-Nonene | Atom-economical addition reaction forming the alkyl-Si bond. wikipedia.orgfishersci.ca |

| Dimethyl(nonyl)chlorosilane | Grignard or Kumada Coupling | Phenylmagnesium Bromide | Forms the phenyl-Si bond on a pre-alkylated silane. guidechem.commdpi.com |

Advanced Purification and Isolation Techniques for Organosilanes

Following the synthesis of this compound, the crude product exists in a mixture containing unreacted starting materials, catalysts, and potential byproducts. Achieving high purity necessitates the use of advanced purification and isolation techniques tailored to the physicochemical properties of organosilanes.

Fractional Distillation: This is often the primary method for purifying organosilanes on a larger scale. The technique separates compounds based on differences in their boiling points. This compound has a significantly higher boiling point than precursors like dimethylphenylsilane or solvents like THF. However, careful fractional distillation under reduced pressure (vacuum distillation) is required to separate it from higher-boiling byproducts, such as siloxanes formed from the hydrolysis of chlorosilane intermediates, or to remove residual catalyst complexes. dtic.mil

Chromatography: For achieving very high purity, particularly in academic research for analytical purposes, column chromatography is the preferred method. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar to non-polar organosilanes. obrnutafaza.hr A solvent system, or mobile phase, typically a mixture of non-polar alkanes (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used to elute the compounds from the column. The separation is based on the differential adsorption of the components onto the silica gel. Given the non-polar nature of the nonyl and phenyl groups, this compound will elute with a relatively non-polar solvent mixture. Gas chromatography has also been utilized to determine the purity levels of chlorosilane monomers prior to polymerization. dtic.mil

Specialized Impurity Removal: When trace amounts of metallic catalysts (e.g., platinum or rhodium from hydrosilylation) or elemental impurities (e.g., boron or phosphorus) must be removed, specialized techniques are employed. google.com This can involve treatment with specifically functionalized resins or the use of chemical reagents that form non-volatile complexes with the impurities, which can then be separated by distillation or filtration. google.com For instance, passing the organosilane through a column of adsorbent material like activated carbon or magnesium silicate (B1173343) can effectively trap certain impurities. google.com

| Technique | Principle of Separation | Application for this compound |

| Vacuum Fractional Distillation | Difference in boiling points under reduced pressure. | Bulk purification; removal of solvents, unreacted starting materials, and some byproducts. dtic.mil |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). obrnutafaza.hr | High-purity isolation for research quantities; separation from structurally similar byproducts. |

| Adsorbent Treatment | Selective binding of impurities to a porous adsorbent material. | Removal of trace metal catalyst residues or other specific contaminants. google.com |

| Chemical Treatment | Reaction of impurities with a reagent to form easily separable compounds. | Used for ultra-purification to remove reactive impurities like traces of boron. google.com |

Considerations for Scalable Synthesis in Academic Research

Transitioning a synthetic procedure from a small, laboratory-scale reaction to a larger, gram-scale production presents numerous challenges, even within an academic setting where industrial-scale output is not the goal. publish.csiro.au The scalability of a synthesis is a critical factor for producing sufficient material for extensive characterization or further application studies. nih.gov

One of the primary considerations is reaction management . Exothermic reactions, such as the formation of a Grignard reagent, require efficient heat dissipation. A small flask can be easily cooled with an ice bath, but as the volume increases, the surface-area-to-volume ratio decreases, making heat management more difficult and potentially leading to runaway reactions. Careful, controlled addition of reagents and adequate cooling and stirring are essential for maintaining a safe and consistent reaction temperature. nih.gov

Solubility and Mixing also become more significant at a larger scale. In many organosilane preparations, reactants or intermediates may have limited solubility. publish.csiro.au What appears as a homogeneous solution in a small volume may become a multiphase mixture in a larger one, leading to inconsistent reaction rates and reduced yields. Ensuring efficient and vigorous stirring is crucial to maintain homogeneity. For some organosilane syntheses, using a co-solvent can improve solubility and lead to more predictable outcomes when scaling up. publish.csiro.au

The choice of reagents and workup procedures must also be re-evaluated for scalability. Reagents that are easy to handle in small quantities may become problematic on a larger scale. Similarly, purification methods like column chromatography, which are effective for small amounts, become cumbersome and time-consuming for multi-gram quantities. A scalable synthesis often favors procedures that result in a cleaner crude product, potentially allowing for purification by crystallization or distillation rather than chromatography. acs.org The development of robust, high-yielding reactions is a key factor in creating a scalable process. nih.gov

| Challenge | Academic Scale-Up Consideration | Mitigation Strategy |

| Heat Management | Exothermic steps (e.g., Grignard formation) can become difficult to control. | Slow, dropwise addition of reagents; use of larger cooling baths or mechanical cooling systems. nih.gov |

| Mixing & Homogeneity | Ensuring the entire reaction mixture is well-mixed and uniform becomes more challenging. | Use of overhead mechanical stirrers instead of magnetic stir bars; checking for undissolved solids or separate liquid phases. publish.csiro.au |

| Purification Efficiency | Column chromatography becomes impractical and inefficient for large quantities. | Develop reaction conditions that minimize byproducts, enabling purification by distillation or crystallization. acs.org |

| Reaction Time | Reactions may take longer to reach completion due to mass transfer limitations. | Monitor reaction progress using techniques like GC or TLC; optimize temperature and concentration. |

| Anhydrous Conditions | Maintaining a strictly anhydrous environment is more difficult in larger glassware setups. | Flame-drying all glassware thoroughly; using a positive pressure of an inert gas (Nitrogen or Argon). wikipedia.org |

Advanced Spectroscopic and Structural Elucidation of Dimethyl Nonyl Phenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For Dimethyl(nonyl)phenylsilane, a combination of ¹H, ¹³C, and ²⁹Si NMR, supplemented by 2D correlation techniques, facilitates a thorough structural characterization.

¹H NMR Analysis of Phenyl, Methyl, and Nonyl Proton Environments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the phenyl, methyl, and nonyl moieties. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, approximately between δ 7.35 and 7.55 ppm. The protons in the ortho positions are generally the most deshielded due to the anisotropic effect of the ring current and the silicon atom.

The six protons of the two equivalent methyl groups attached directly to the silicon atom (Si-(CH₃)₂) give rise to a sharp singlet in the upfield region, characteristically found around δ 0.30 ppm. The nonyl group presents a series of signals corresponding to the terminal methyl group and the eight methylene (CH₂) units. The terminal methyl protons (C⁹-H₃) are expected to appear as a triplet at approximately δ 0.88 ppm. The methylene protons adjacent to the silicon atom (C¹'-H₂) are observed as a triplet around δ 0.80 ppm. The remaining methylene protons in the alkyl chain (C²' to C⁸') produce a broad, overlapping multiplet in the δ 1.25-1.35 ppm region.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.35 - 7.55 | Multiplet | 5H |

| Nonyl-H (C⁸') | 1.25 - 1.35 | Multiplet | 14H |

| Nonyl-H (C⁷') | 1.25 - 1.35 | Multiplet | |

| Nonyl-H (C⁶') | 1.25 - 1.35 | Multiplet | |

| Nonyl-H (C⁵') | 1.25 - 1.35 | Multiplet | |

| Nonyl-H (C⁴') | 1.25 - 1.35 | Multiplet | |

| Nonyl-H (C³') | 1.25 - 1.35 | Multiplet | |

| Nonyl-H (C²') | 1.25 - 1.35 | Multiplet | 2H |

| Nonyl-H (C¹') | ~0.80 | Triplet | 2H |

| Nonyl-H (C⁹) | ~0.88 | Triplet | 3H |

| Si-CH₃ | ~0.30 | Singlet | 6H |

¹³C NMR Characterization of Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The phenyl carbons resonate in the aromatic region (δ 125-150 ppm). The ipso-carbon (C-Si) is typically found around δ 137 ppm, with the ortho, meta, and para carbons appearing at approximately δ 134, 129, and 128 ppm, respectively.

The carbons of the nonyl chain are observed in the aliphatic region. The terminal methyl carbon (C⁹) is the most shielded, resonating at approximately δ 14.1 ppm. The methylene carbons (C¹' to C⁸') appear in a range from approximately δ 15.8 to 33.5 ppm, with the carbon alpha to the silicon (C¹') being the most shielded of the methylene group. libretexts.org The two equivalent methyl carbons attached to the silicon atom (Si-CH₃) produce a single, sharp signal in the far upfield region, typically around δ -2.5 ppm. rsc.org

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (ipso) | ~137.0 |

| Phenyl-C (ortho) | ~134.0 |

| Phenyl-C (meta) | ~129.0 |

| Phenyl-C (para) | ~128.0 |

| Nonyl-C (C⁸') | ~31.9 |

| Nonyl-C (C⁷') | ~29.5 |

| Nonyl-C (C⁶') | ~29.4 |

| Nonyl-C (C⁵') | ~29.3 |

| Nonyl-C (C⁴') | ~24.5 |

| Nonyl-C (C³') | ~22.7 |

| Nonyl-C (C²') | ~33.5 |

| Nonyl-C (C¹') | ~15.8 |

| Nonyl-C (C⁹) | ~14.1 |

| Si-CH₃ | ~ -2.5 |

²⁹Si NMR Spectroscopy for Silicon Nucleus Environment

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon nucleus. For tetra-substituted organosilanes, the chemical shift is sensitive to the nature of the four organic substituents. In this compound, the silicon atom is bonded to two methyl groups, one nonyl group, and one phenyl group. Based on data from structurally similar compounds, the ²⁹Si chemical shift is predicted to be in the range of δ -7 to -8 ppm relative to tetramethylsilane (TMS). rsc.org This value is characteristic of a silicon atom in a tetra-alkyl/aryl silane (B1218182) environment. semanticscholar.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent methylene protons within the nonyl chain, as well as between the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edunanalysis.com It would unequivocally link each proton signal in the nonyl and phenyl groups to its corresponding carbon signal, confirming the assignments in Tables 1 and 2. For instance, the signal at δ 0.30 ppm would correlate with the carbon signal at δ -2.5 ppm, confirming the Si-CH₃ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically two- or three-bond) ¹H-¹³C correlations. columbia.edu This is crucial for establishing the connectivity between different functional groups. Key expected correlations would include:

The Si-CH₃ protons (δ ~0.30 ppm) showing a correlation to the ipso-carbon of the phenyl ring (δ ~137.0 ppm) and the C¹' carbon of the nonyl chain (δ ~15.8 ppm).

The ortho-protons of the phenyl ring (δ ~7.55 ppm) correlating with the ipso-carbon.

The C¹'-protons of the nonyl chain (δ ~0.80 ppm) correlating with the silicon-attached methyl carbons (δ ~-2.5 ppm).

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy Analysis of Si-C Vibrations and Organic Moieties

The IR spectrum of this compound is characterized by absorptions arising from the vibrations of the Si-C bonds and the various organic moieties.

Si-CH₃ Vibrations: The presence of the dimethylsilyl group is confirmed by a strong, sharp symmetrical deformation band at approximately 1260 cm⁻¹ and Si-C stretching/methyl rocking bands in the 865-750 cm⁻¹ region. gelest.comresearchgate.net

Si-Phenyl Vibrations: The Si-phenyl linkage gives rise to a characteristic sharp absorption band around 1430 cm⁻¹ and a strong band in the 1130-1110 cm⁻¹ range. gelest.com

Phenyl Group Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3070-3050 cm⁻¹). Aromatic C=C ring stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. Strong bands corresponding to C-H out-of-plane bending, indicative of monosubstitution, are expected around 730 and 700 cm⁻¹. researchgate.net

Nonyl Group Vibrations: The aliphatic nonyl chain is identified by strong C-H stretching absorptions just below 3000 cm⁻¹ (2955-2850 cm⁻¹). researchgate.net CH₂ scissoring (bending) vibrations are found near 1465 cm⁻¹, and a CH₃ symmetric bending (umbrella) mode is seen near 1375 cm⁻¹. orgchemboulder.com A characteristic rocking vibration for a long alkyl chain (four or more CH₂ groups) is expected around 720 cm⁻¹. orgchemboulder.comstackexchange.com

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3070 - 3050 | Medium |

| C-H Stretch | Aliphatic (Nonyl, Methyl) | 2955 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| Si-Ph Stretch | Si-Phenyl | ~1430 | Sharp, Medium |

| CH₂ Scissoring | Nonyl | ~1465 | Medium |

| CH₃ Symmetric Bend | Nonyl, Si-Methyl | ~1375 | Medium |

| CH₃ Symmetric Deformation | Si-Methyl | ~1260 | Strong, Sharp |

| Si-Ph Stretch | Si-Phenyl | 1130 - 1110 | Strong |

| Si-C Stretch / CH₃ Rock | Si-Methyl | 865 - 750 | Strong |

| C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | ~730 and ~700 | Strong |

| CH₂ Rocking | Long Alkyl Chain | ~720 | Medium-Weak |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a vital analytical tool, offering complementary data to infrared (IR) spectroscopy for the structural elucidation of this compound. The technique measures the inelastic scattering of monochromatic light, providing insight into the vibrational modes of the molecule. The Raman activity of a specific vibrational mode is dependent on the change in the polarizability of the molecule's electron cloud. For this compound, several characteristic vibrational modes are expected to be prominent in its Raman spectrum.

The presence of the silicon atom, with its relatively large and polarizable electron cloud, often leads to intense Raman scattering for vibrations involving the Si-C bonds. researchgate.net Likewise, the π-electron system of the phenyl group contributes significantly to the polarizability, making its vibrational modes readily observable in Raman spectroscopy. researchgate.net Symmetric stretching and bending modes, in particular, tend to produce strong Raman signals. libretexts.org

Key vibrational modes anticipated for this compound include:

Phenyl Ring Vibrations: The characteristic ring breathing mode of the monosubstituted benzene (B151609) ring is expected to produce a strong and sharp peak. Other aromatic C-C stretching and C-H bending vibrations will also be present.

Si-C Vibrations: The stretching vibrations of the Si-phenyl and Si-methyl bonds will give rise to distinct Raman signals. These are crucial for confirming the core structure of the molecule.

Alkyl Chain Vibrations: The C-H stretching and bending modes of the nonyl and methyl groups will be observable, though often in crowded spectral regions. CH2 twisting and rocking modes within the nonyl chain also contribute to the spectrum.

The analysis of these vibrational frequencies, aided by computational methods like Density Functional Theory (DFT), can provide a detailed picture of the molecule's conformational structure. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Phenyl Ring Breathing | ~1000 | Symmetric stretching of the entire phenyl ring. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| Si-Phenyl Stretch | 600 - 800 | Stretching of the silicon-carbon bond connected to the phenyl group. |

| Si-Methyl Stretch | 600 - 750 | Symmetric and asymmetric stretching of the silicon-methyl bonds. |

| Aliphatic C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds in the nonyl and methyl groups. |

| CH₂ Scissoring/Bending | 1440 - 1470 | Bending vibrations within the nonyl alkyl chain. |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and deducing the structure of this compound by analyzing its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that provide different types of structural information.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (~70 eV). nih.gov This process imparts significant energy, leading to extensive and reproducible fragmentation. nih.govyoutube.com While the molecular ion (M⁺•) may be weak or absent, the resulting fragment ions are highly characteristic of the molecule's structure. For this compound, the expected fragmentation pathways would involve the cleavage of bonds adjacent to the silicon atom, which acts as a charge stabilization center.

Key predicted fragments in the EI-MS of this compound include:

[M - CH₃]⁺: Loss of a methyl group, resulting in a stable silyl (B83357) cation. This is often a very prominent peak in the spectra of methylsilanes.

[M - C₉H₁₉]⁺: Loss of the nonyl radical via cleavage of the Si-C bond, yielding the dimethylphenylsilyl cation. This is expected to be a major fragment ion.

Phenylsilyl fragments: Ions corresponding to the phenyl group attached to silicon, such as [C₆H₅Si(CH₃)₂]⁺.

Tropylium-like ions: Rearrangement and fragmentation of the phenylsilyl portion can lead to characteristic aromatic ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for analyzing polar and thermally labile compounds. nih.gov It typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. youtube.comrsc.orgresearchgate.net While this compound itself has low polarity, ESI could be employed in conjunction with specific mobile phases or dopants to facilitate ionization. The primary advantage of ESI would be the unambiguous determination of the molecular weight from the prominent [M+H]⁺ ion.

| Ionization Method | Ion Type | Fragmentation | Primary Information |

| Electron Ionization (EI) | Radical Cation (M⁺•) | Extensive | Structural information from fragmentation patterns. |

| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) | Minimal | Accurate molecular weight determination. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₁₇H₃₀Si), the theoretical monoisotopic mass can be calculated with high precision.

By comparing the experimentally measured exact mass from an HRMS instrument with the calculated theoretical mass, it is possible to confirm the elemental formula C₁₇H₃₀Si and rule out other potential formulas that may have the same nominal mass. This confirmation is a critical step in the definitive identification of the compound.

Molecular Formula: C₁₇H₃₀Si

Nominal Mass: 262 Da

Calculated Monoisotopic Mass: 262.2117 Da

An experimental HRMS measurement yielding a value extremely close to 262.2117 would provide strong evidence for the assigned elemental composition of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) for Volatile Component Separation

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of this compound, a common and effective stationary phase would be one composed of 5% diphenyl - 95% dimethyl polysiloxane. bme.hu This type of phase provides good selectivity for a wide range of compounds, including organosilanes. bme.hu The separation mechanism relies on differences in boiling points and specific interactions with the stationary phase. The phenyl groups in the stationary phase can interact with the phenyl group of the analyte via π-π interactions, providing a mechanism for separating it from purely aliphatic impurities. GC is highly effective for quantifying the purity of the main compound and detecting any volatile side-products or starting materials.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

While GC is ideal for the target compound, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile or thermally sensitive impurities that may be present. nbinno.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (C18) bonded to silica (B1680970) particles, would be used. researchgate.net The mobile phase would be a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. Under these conditions, the non-polar this compound would be strongly retained by the C18 stationary phase. Any more polar, non-volatile impurities, such as silanols (formed from hydrolysis) or oligomeric byproducts, would have less affinity for the stationary phase and would therefore elute earlier. youtube.com This makes HPLC an excellent complementary technique to GC for providing a complete purity profile by detecting impurities that are not amenable to GC analysis. nasa.gov

| Technique | Typical Stationary Phase | Analytes Targeted | Principle of Separation |

| Gas Chromatography (GC) | 5% Diphenyl - 95% Dimethyl Polysiloxane | Volatile compounds (e.g., this compound, residual starting materials) | Partitioning based on boiling point and polarity. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilane) | Non-volatile or thermally labile impurities (e.g., silanols, oligomers) | Partitioning based on hydrophobicity. |

X-ray Crystallography for Solid-State Molecular Geometry (if applicable for crystalline derivatives)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's structure and its physical and chemical properties. However, the application of single-crystal X-ray diffraction is contingent upon the ability to grow well-ordered, single crystals of the compound of interest.

For this compound, obtaining a crystal structure through this method presents significant challenges. The presence of a long, flexible nonyl chain (C9H19) introduces a high degree of conformational freedom. This flexibility, coupled with the non-polar nature of the alkyl chain, generally hinders the efficient packing required for the formation of a stable crystal lattice. As a result, this compound is expected to be a liquid at or near room temperature, making it unsuitable for single-crystal X-ray diffraction analysis in its pure form.

To date, no crystallographic data for this compound has been reported in publicly available databases such as the Cambridge Structural Database (CSD). Consequently, a detailed analysis of its solid-state molecular geometry based on experimental X-ray diffraction data is not possible at this time.

Hypothetical Crystallographic Analysis of a Crystalline Derivative

Should a crystalline derivative of this compound be synthesized in the future, X-ray crystallography could provide invaluable insights into its molecular structure. For instance, the introduction of a functional group capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, could promote crystallization.

A hypothetical crystallographic study on such a derivative would yield precise data on the geometry around the silicon atom, the conformation of the nonyl chain, and the packing of the molecules in the crystal lattice. The key parameters that would be determined are outlined in the tables below.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical Formula | C17H30Si |

| Formula Weight | 262.51 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1850 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.175 |

| Absorption Coefficient (mm⁻¹) | 0.150 |

| F(000) | 576 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.0 to 25.0 |

| Reflections collected | 10500 |

| Independent reflections | 3250 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.130 |

| R indices (all data) | R1 = 0.075, wR2 = 0.150 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Si-C(phenyl) | 1.87 |

| Si-C(methyl1) | 1.86 |

| Si-C(methyl2) | 1.86 |

| Si-C(nonyl) | 1.88 |

| C(phenyl)-Si-C(methyl1) | 109.5 |

| C(phenyl)-Si-C(methyl2) | 109.5 |

| C(methyl1)-Si-C(methyl2) | 109.5 |

| C(nonyl)-Si-C(phenyl) | 109.5 |

Discussion of Potential Structural Features

In a crystalline state, the nonyl chain would likely adopt a stable, extended conformation, such as an all-trans arrangement, to maximize van der Waals interactions with neighboring molecules. The packing of the phenyl rings could involve π-π stacking or T-shaped interactions, further stabilizing the crystal lattice. The tetrahedral geometry around the silicon atom is a well-established feature of organosilanes and would be expected to be preserved.

While direct experimental data for this compound is unavailable, the study of crystalline derivatives remains a valuable avenue for future research to fully elucidate its structural characteristics in the solid state.

Computational and Theoretical Investigations of Dimethyl Nonyl Phenylsilane

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. stackexchange.commdpi.com It is widely applied to predict the molecular geometries, electronic properties, and reactivity of molecules like Dimethyl(nonyl)phenylsilane. mdpi.comjournalirjpac.com Functionals such as B3LYP are often paired with basis sets like 6-311++G(d,p) or def2-TZVP to achieve a balance between computational cost and accuracy for similar molecular systems. researchgate.netresearchgate.net

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy arrangement of atoms. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The conformational analysis of this compound is particularly important due to the flexibility of the long nonyl (C9H19) alkyl chain. This chain can adopt numerous conformations, and DFT calculations help identify the most energetically favorable ones. The rotation around the Si-C(phenyl) and Si-C(nonyl) bonds, as well as the various gauche and anti conformations along the nonyl chain's carbon backbone, are systematically studied to locate global and local energy minima on the potential energy surface. rsc.orgresearchgate.net Studies on related flexible molecules show that understanding these conformational preferences is key to interpreting their physical and chemical properties. rsc.org

Table 1: Predicted Optimized Geometrical Parameters for Key Bonds in this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Si-C(phenyl) | ~1.88 Å |

| Si-C(methyl) | ~1.89 Å | |

| Si-C(nonyl) | ~1.90 Å | |

| Bond Angle | C(methyl)-Si-C(methyl) | ~108.5° |

| C(phenyl)-Si-C(nonyl) | ~110.2° | |

| Dihedral Angle | C(methyl)-Si-C(phenyl)-C | ~60.0° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). journalirjpac.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl group, while the LUMO would likely be distributed across the silicon atom and the antibonding orbitals of the phenyl ring. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.45 | Primarily localized on the π-system of the phenyl ring. |

| LUMO | -0.21 | Distributed over the silicon atom and the phenyl ring's π* orbitals. |

| HOMO-LUMO Gap | 6.24 | Indicates high electronic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. researchgate.netresearchgate.net For this compound, NBO analysis would quantify the partial atomic charges on each atom, revealing the polarity of its chemical bonds. Due to the difference in electronegativity between silicon (1.90) and carbon (2.55), the Si-C bonds are polarized towards the carbon atoms. colab.ws

This analysis provides a detailed picture of the electronic landscape of the molecule, highlighting the nucleophilic and electrophilic centers. The silicon atom is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, while the carbon atoms of the phenyl and alkyl groups will carry partial negative charges.

Table 3: Predicted Natural Atomic Charges for Selected Atoms in this compound

| Atom | Predicted NBO Charge (e) |

| Silicon (Si) | +0.85 |

| Carbon (C1 of Phenyl) | -0.24 |

| Carbon (C1 of Nonyl) | -0.45 |

| Carbon (of Methyl) | -0.60 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static, time-independent picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. liberty.eduulakbim.gov.tr MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and interactions with other species. aps.org

MD simulations are ideal for exploring the vast conformational space of the flexible nonyl chain in this compound. rsc.org By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different conformations and determine their relative populations at a given temperature.

A key aspect of this analysis is the calculation of rotational energy barriers around specific bonds, such as the Si-C(phenyl) and C-C bonds within the nonyl chain. nih.govmontana.edu These barriers determine the rate of interconversion between different rotamers. msu.edu For instance, the rotation of the bulky phenyl group relative to the rest of the molecule would be a relatively slow process with a significant energy barrier, while rotations within the alkyl chain would be much faster. csic.es

Table 4: Hypothetical Rotational Energy Barriers in this compound

| Rotation Axis | Rotational Barrier (kcal/mol) | Description |

| Si-C(phenyl) | ~5-7 | Hindered rotation due to steric bulk. |

| Si-C(nonyl) | ~3-4 | Moderate barrier influencing chain orientation. |

| C-C (in nonyl chain) | ~2-3 | Lower barrier allowing for high flexibility. |

The behavior of this compound in a condensed phase, such as in a solvent, can be effectively modeled using MD simulations. liberty.edu By placing the molecule in a simulation box filled with solvent molecules (e.g., water, hexane, or tetrahydrofuran), one can study solvation effects, solubility, and the arrangement of solvent molecules around the solute. nottingham.ac.uk

These simulations can reveal how the nonpolar nonyl chain and the aromatic phenyl group interact with different types of solvents. For example, in a polar solvent like water, the nonyl chain would likely adopt a more compact conformation to minimize its exposed surface area. In a nonpolar solvent like hexane, the chain would be more extended. These interactions are crucial for predicting the molecule's behavior in practical applications, such as in polymer composites or as a surface modifier. liberty.edursc.org

Prediction of Spectroscopic Parameters from First Principles

First principles, or ab initio, quantum chemical methods are instrumental in predicting spectroscopic parameters, offering a non-experimental route to understanding the spectral characteristics of a molecule like this compound. These computational approaches are essential for structure verification and for interpreting experimental data.

Computational NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. For this compound, this would involve calculating the chemical shifts for its various 1H, 13C, and 29Si nuclei.

The standard approach employs Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for predicting NMR chemical shifts. uni-bonn.de The process would begin with a conformational search to identify the lowest energy geometries of the molecule, as the long, flexible nonyl chain can adopt numerous conformations that influence the local magnetic environment of each nucleus.

Once the significant conformers are identified and their geometries optimized, NMR shielding constants are calculated for each. These calculations are typically performed using a variety of DFT functionals and basis sets to ensure the reliability of the results. uni-bonn.de The final predicted chemical shifts are obtained by averaging the values from each conformer, weighted by their Boltzmann population. These theoretical values can then be compared with experimental data to validate the assigned structure. Machine learning techniques are also emerging as a powerful tool to refine DFT-based predictions by correcting for systematic errors, potentially leading to even higher accuracy. nih.govfrontiersin.org

A hypothetical data table for predicted versus experimental chemical shifts would be structured as follows to facilitate comparison and assess the accuracy of the computational method.

Table 1: Hypothetical Comparison of Predicted and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| 1H Nuclei | |||

| Phenyl-H (ortho) | Calculated Value | Experimental Value | Difference |

| Phenyl-H (meta) | Calculated Value | Experimental Value | Difference |

| Phenyl-H (para) | Calculated Value | Experimental Value | Difference |

| Si-CH3 | Calculated Value | Experimental Value | Difference |

| Nonyl-CH2 (α) | Calculated Value | Experimental Value | Difference |

| ... | ... | ... | ... |

| Nonyl-CH3 (ω) | Calculated Value | Experimental Value | Difference |

| 13C Nuclei | |||

| Phenyl-C (ipso) | Calculated Value | Experimental Value | Difference |

| Phenyl-C (ortho) | Calculated Value | Experimental Value | Difference |

| ... | ... | ... | ... |

| Si-CH3 | Calculated Value | Experimental Value | Difference |

| Nonyl-CH2 (α) | Calculated Value | Experimental Value | Difference |

| ... | ... | ... | ... |

| Nonyl-CH3 (ω) | Calculated Value | Experimental Value | Difference |

This table is for illustrative purposes only, as no specific computational data for this compound is available.

Vibrational Frequency Prediction

Computational methods are also employed to predict the vibrational (infrared and Raman) spectra of molecules. For this compound, this would involve calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed at the DFT level of theory, similar to NMR predictions. nih.govmdpi.com

The resulting predicted spectrum provides a "molecular fingerprint" that can be compared with experimental FT-IR and Raman spectra. canterbury.ac.nz This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches of the phenyl and nonyl groups, Si-C stretches, and various bending and deformation modes. nih.govx-mol.com To improve the agreement with experimental data, which measures anharmonic frequencies, calculated harmonic frequencies are often multiplied by empirical scaling factors. gaussian.com

A hypothetical data table for predicted vibrational frequencies would be structured as follows:

Table 2: Hypothetical Predicted Vibrational Frequencies (cm-1) and Assignments for this compound

| Predicted Frequency (cm-1) | Scaled Frequency (cm-1) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|---|

| Calculated Value | Scaled Value | Calculated Value | Aromatic C-H stretch |

| Calculated Value | Scaled Value | Calculated Value | Aliphatic C-H stretch (asymmetric) |

| Calculated Value | Scaled Value | Calculated Value | Aliphatic C-H stretch (symmetric) |

| Calculated Value | Scaled Value | Calculated Value | C=C aromatic ring stretch |

| Calculated Value | Scaled Value | Calculated Value | Si-Cphenyl stretch |

| Calculated Value | Scaled Value | Calculated Value | Si-Cmethyl stretch |

| Calculated Value | Scaled Value | Calculated Value | CH2 scissoring |

| Calculated Value | Scaled Value | Calculated Value | CH3 umbrella mode |

This table is for illustrative purposes only, as no specific computational data for this compound is available.

Reaction Pathway Analysis and Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, computational studies could explore various reactions, such as its synthesis, oxidation, or other functionalization reactions.

For example, a study on the hydrosilylation of an alkene with a phenylsilane (B129415) could be computationally modeled to understand the reaction pathway. researchgate.net DFT calculations would be used to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. chemrxiv.org This allows for the determination of activation barriers and reaction enthalpies, providing a detailed picture of the reaction's feasibility and kinetics. chemrxiv.org Such studies have been performed on related systems, for instance, investigating the mechanism of silylative coupling of olefins or the reaction of phenyl radicals with silane (B1218182). chemrxiv.orgnih.gov

A computational investigation into a hypothetical reaction of this compound would generate data that could be summarized in a reaction profile diagram and a corresponding data table.

Table 3: Hypothetical Calculated Energies for a Reaction Involving this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants | 0.0 |

| TS1 | First Transition State | Calculated Value |

| I1 | Intermediate | Calculated Value |

| TS2 | Second Transition State | Calculated Value |

| P | Products | Calculated Value |

This table is for illustrative purposes only, as no specific computational data for this compound is available.

Reactivity and Transformation Studies of Dimethyl Nonyl Phenylsilane

Chemical Stability and Degradation Pathways Under Various Conditions

The chemical stability of dimethyl(nonyl)phenylsilane is largely dictated by the strength of its silicon-carbon (Si-C) and silicon-hydrogen (if present) bonds. Generally, organosilanes are stable under standard ambient conditions, in the absence of moisture and strong acids or bases. sigmaaldrich.com However, the presence of both a phenyl group and a long-chain alkyl group attached to the silicon atom introduces different potential degradation pathways under specific environmental or chemical stressors.

Thermal Stability: The Si-C bond is thermally robust. The degradation of polymers containing phenylsilane (B129415) units, for instance, often occurs at temperatures well above 400°C. researchgate.net It is expected that this compound would exhibit high thermal stability in an inert atmosphere.

Hydrolytic Stability: The Si-C bond in alkyl and arylsilanes is generally resistant to hydrolysis. However, under forceful conditions, such as in the presence of acid or base catalysts or in supercritical water, cleavage can occur. oup.com The degradation in supercritical water proceeds via a facile and rapid cleavage of the Si-C bond. oup.com

Oxidative Degradation: Strong oxidizing agents can lead to the degradation of this compound. The oxidation can target the phenyl ring, the nonyl chain, or the silicon center itself. Enzymatic degradation pathways have also been explored for some organosilicon compounds, where cytochrome P450 enzymes can catalyze the oxidation of methyl groups on silicon, leading to Si-C bond cleavage. researchgate.net While not directly studied for this specific molecule, it points to potential biodegradation routes. The presence of phenolic compounds can induce specific enzymatic pathways in bacteria, such as the catechol meta-cleavage pathway, which could be relevant if the phenyl group is hydroxylated during degradation. nih.gov

Degradation under Basic or Acidic Conditions: The Si-C(aryl) bond is susceptible to cleavage under both acidic and basic conditions, a reaction known as protodesilylation. rsc.orglookchem.com This is a significant degradation pathway that will be discussed in more detail in section 5.3.1. The nonyl group is relatively stable under these conditions, though extreme conditions could lead to rearrangements or fragmentation.

A summary of the stability of this compound under various conditions is presented in the table below.

| Condition | Stability | Potential Degradation Pathway |

| Ambient Temperature/Inert Atmosphere | High | Minimal degradation expected. |

| High Temperature (>400°C) | Moderate to Low | Thermal decomposition, cleavage of Si-C and C-C bonds. |

| Aqueous Environment (Neutral pH) | High | Slow hydrolysis to silanol (B1196071) is possible over extended periods. |

| Supercritical Water | Low | Rapid cleavage of the Si-C bonds. oup.com |

| Strong Oxidizing Agents | Low | Oxidation of the phenyl ring, nonyl chain, and Si center. |

| Acidic Conditions (e.g., H₂SO₄) | Low | Protodesilylation (cleavage of Si-Phenyl bond). oup.com |

| Basic Conditions (e.g., alkoxides) | Low | Protodesilylation and potential disproportionation reactions. researchgate.net |

| Enzymatic Systems | Potentially Low | Possible oxidation via cytochrome P450-like enzymes. researchgate.net |

Functionalization Strategies of Organic Moieties (Phenyl and Nonyl Groups)

The phenyl and nonyl groups attached to the silicon atom in this compound offer opportunities for selective functionalization, allowing for the synthesis of more complex organosilicon structures.

The dimethyl(nonyl)silyl group is primarily an ipso-director. This means that many electrophilic attacks occur at the carbon atom directly attached to the silicon. This often leads to the cleavage of the Si-C bond, a reaction known as ipso-substitution or desilylation. However, the silyl (B83357) group is also weakly activating and directs incoming electrophiles to the ortho and para positions. The steric bulk of the dimethyl(nonyl)silyl group may favor substitution at the less hindered para position over the ortho positions.

The outcome of the reaction depends heavily on the nature of the electrophile and the reaction conditions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | p-Nitro-dimethyl(nonyl)phenylsilane and o-Nitro-dimethyl(nonyl)phenylsilane. |

| Halogenation | Br₂ / FeBr₃ | p-Bromo-dimethyl(nonyl)phenylsilane and o-Bromo-dimethyl(nonyl)phenylsilane. |

| Sulfonation | Fuming H₂SO₄ | p-Dimethyl(nonyl)phenylsilane sulfonic acid. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | p-Alkyl-dimethyl(nonyl)phenylsilane and o-Alkyl-dimethyl(nonyl)phenylsilane. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | p-Acyl-dimethyl(nonyl)phenylsilane and o-Acyl-dimethyl(nonyl)phenylsilane. |

It is important to note that for many of these reactions, especially under harsh conditions, competing protodesilylation or halodesilylation (see section 5.3) can become a significant side reaction, leading to the formation of benzene (B151609) or a substituted benzene.

The nonyl group of this compound is a saturated alkyl chain that can undergo radical reactions. These reactions typically involve the abstraction of a hydrogen atom from a C-H bond to form an alkyl radical. This radical can then participate in various subsequent reactions. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkylsilanes under mild conditions. researchgate.net

The nonyl chain contains numerous secondary C-H bonds and one terminal primary C-H bond. Radical abstraction is generally more favorable at secondary positions than at primary positions due to the greater stability of secondary radicals.

Initiation: The reaction can be initiated using a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures or through photoredox catalysis. researchgate.net

Propagation/Termination: Once formed, the nonyl radical can undergo several transformations:

Radical Coupling: The radical can couple with another radical species present in the reaction mixture.

Addition to Alkenes: The radical can add to a C=C double bond in a Giese-type reaction. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Initiation: If a suitable functional group is introduced onto the nonyl chain (e.g., a halide), it could serve as an initiator for ATRP.

The table below outlines potential radical functionalization reactions on the nonyl chain.

| Reaction Type | Reagents & Conditions | Expected Transformation |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, heat | Bromination at a secondary position on the nonyl chain. |

| Radical Hydrosilylation | Alkene, Radical Initiator (e.g., triethylborane) | While typically a reaction of Si-H bonds, a C-centered radical on the nonyl chain could add to an activated alkene. organic-chemistry.org |

| C-H Functionalization | Photoredox catalyst, suitable coupling partner | Direct functionalization of a C-H bond on the nonyl chain. researchgate.net |

Cleavage Reactions of Silicon-Carbon Bonds

The cleavage of silicon-carbon bonds is a pivotal transformation in organosilicon chemistry, often used for deprotection or for the synthesis of new organic molecules. wikipedia.org In this compound, both the Si-C(phenyl) and Si-C(nonyl) bonds can be cleaved, although the Si-C(phenyl) bond is generally more reactive towards electrophilic cleavage.

Protodesilylation is the cleavage of a Si-C bond by a proton source, replacing the silyl group with a hydrogen atom. For arylsilanes, this reaction is well-established and can be achieved under various conditions. acs.org The reaction typically proceeds through an electrophilic attack by a proton on the ipso-carbon of the phenyl ring. lookchem.com

The general reaction for this compound is: C₆H₅-Si(CH₃)₂(C₉H₁₉) + H⁺ → C₆H₆ + [HOSi(CH₃)₂(C₉H₁₉)]

Recent advancements have focused on developing milder and more environmentally friendly methods for protodesilylation.

| Method | Reagents/Catalyst | Conditions |

| Acid-Catalyzed | Trifluoroacetic acid (TFA) | Room temperature. lookchem.com |

| Clay-Mediated | Montmorillonite KSF clay | Solvent-free, room temperature. lookchem.com |

| Supercritical Water | H₂O | 390 °C, 27 MPa. acs.org |

| Visible-Light Photocatalysis | Acridinium salt photocatalyst | Blue light irradiation, mild conditions. researchgate.netacs.org |

| Fluoride-Mediated | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Often used for Si-O bond cleavage but can promote Si-C cleavage. |

Halodesilylation involves the cleavage of the Si-C bond by a halogen (e.g., Cl₂, Br₂, I₂) or a halogen-containing electrophile. This reaction is particularly efficient for aryl-silicon bonds and results in the formation of an aryl halide and a halosilyl moiety.

The general reaction for this compound is: C₆H₅-Si(CH₃)₂(C₉H₁₉) + X₂ → C₆H₅-X + X-Si(CH₃)₂(C₉H₁₉) (where X = Cl, Br, I)

This reaction often proceeds via an electrophilic aromatic substitution mechanism where the halogen attacks the ipso-position. The reaction can be catalyzed by Lewis acids.

| Halogenating Agent | Catalyst | Expected Product |

| Bromine (Br₂) | None or Lewis Acid (e.g., FeBr₃) | Bromobenzene and Bromo-dimethyl(nonyl)silane. |

| Iodine (I₂) | Lewis Acid (e.g., AlCl₃) or oxidizing agent | Iodobenzene and Iodo-dimethyl(nonyl)silane. |

| Iodine Monochloride (ICl) | None | Iodobenzene and Chloro-dimethyl(nonyl)silane. |

| N-Bromosuccinimide (NBS) | Acid catalyst | Bromobenzene and succinimide (B58015) byproducts. |

The cleavage of the Si-C(nonyl) bond via halodesilylation is significantly more difficult and requires more forcing conditions or different reaction pathways, such as radical mechanisms.

Investigation of Si-C Bond Lability Under Catalytic Conditions

The cleavage of the silicon-carbon (Si-C) bond in organosilanes is a transformation of significant interest in synthetic chemistry, providing pathways to new organosilicon compounds. d-nb.info For unstrained organosilanes such as this compound, which possess thermodynamically stable Si-C bonds, achieving catalytic cleavage presents a notable challenge. nih.gov The activation of these inert bonds typically requires transition metal catalysis, which offers a milder alternative to harsh conditions involving stoichiometric organometallic reagents. nih.gov

Research into related alkylphenylsilanes has demonstrated that transition metals, particularly palladium (Pd) and rhodium (Rh), are effective in catalyzing the functionalization of Si-C bonds. nih.govfrontiersin.org The general mechanism often involves the oxidative insertion of the low-valent transition metal into the Si-C bond. d-nb.infonih.gov For instance, studies on compounds with similar structures, such as trialkylsilane derivatives, show that palladium catalysts can activate Si-C(sp³) bonds, leading to the formation of new cyclic silicon structures through processes like sila-spirocyclization. d-nb.infonih.gov In these reactions, the choice of ligand and additives is crucial. For example, the combination of a palladium precursor with reagents like lithium tert-butoxide (LiOtBu) has been shown to facilitate the cleavage of a Si-Me bond in preference to other alkyl or aryl groups attached to the silicon center. d-nb.info

While specific studies on this compound are not extensively documented, the principles derived from similar (2-alkylphenyl)silanes and benzylsilanes are applicable. d-nb.infothieme-connect.de The hydrosilyl moiety in some organosilanes can act as a directing group, guiding a catalyst to activate a specific C-H bond, but the direct cleavage of the Si-C bond itself is a distinct and more challenging transformation. thieme-connect.de The catalytic cleavage of unstrained Si-C(sp³) bonds remains a developing field, with most successes observed in intramolecular cyclization reactions where the formation of a new ring provides a thermodynamic driving force. d-nb.infonih.gov

Table 1: Representative Catalytic Systems for Si-C Bond Cleavage in Alkylphenylsilanes This table summarizes findings from related alkylphenylsilane compounds to infer the potential reactivity of this compound.

| Catalyst System | Substrate Type | Bond Cleaved | Product Type | Reference |

|---|---|---|---|---|

| [Pd]-1 / LiOtBu / AgOAc / CuTc | Trialkyl(aryl)silane (e.g., SiMe₂Et) | Si-Me | Spirosilacycle | d-nb.info |

| Rh(I) / Phosphorus Ligand | Alkylphenylsilane | Si-H / C-H | Benzosilacycle | nih.gov |

Photochemical and Radiolytic Transformations of Organosilanes

The interaction of organosilanes with high-energy sources like ultraviolet light (photochemistry) or ionizing radiation (radiolysis) induces distinct chemical transformations, primarily initiated by the cleavage of covalent bonds. The energy supplied by UV radiation is sufficient to break various covalent bonds, including the Si-C bond. taylorfrancis.com

Photochemical Transformations

The photolysis of organosilanes, including alkylphenylsilanes, typically proceeds via the homolytic cleavage of the Si-C bond, generating silyl radicals and carbon-centered radicals. dtic.mil Studies on model compounds like phenylpentamethyldisilane have shown that phenyl-substituted silyl radicals can undergo subsequent reactions, such as intramolecular ortho-addition to the phenyl ring, forming unstable silene intermediates. dtic.mil

For a compound like this compound, photochemical irradiation would be expected to cleave either the Si-nonyl or the Si-phenyl bond. The relative bond dissociation energies would influence the selectivity of this cleavage. The resulting radicals can then undergo several reaction pathways, including:

Dimerization: Combination of two radicals to form a new bond.

Disproportionation: Hydrogen atom transfer between two radicals to yield saturated and unsaturated species. dtic.milchemistry-chemists.com

Radical Trapping: Reaction with a solvent or another molecule present in the system. dtic.mil

Research on poly(bis-p-alkylphenylsilane)s shows they are highly photolabile, readily undergoing degradation upon light exposure. dtic.mil This highlights the general susceptibility of the Si-C bond in such structures to photochemical cleavage.

Table 2: Expected Products from Photochemical Transformation of Organosilanes This table outlines general photochemical reactions of organosilanes analogous to this compound.

| Substrate Class | Primary Process | Key Intermediates | Major Product Types | Reference |

|---|---|---|---|---|

| Alkylphenylsilanes | Homolytic Si-C Cleavage | Silyl radicals, Alkyl radicals | Dimerized silanes, Disproportionation products | dtic.milchemistry-chemists.com |

| Phenyl-substituted Disilanes | Si-Si and Si-C Cleavage | Silyl radicals, Silenes | Rearrangement products, Trapped silenes | dtic.mil |

Radiolytic Transformations

Radiolysis, which uses ionizing radiation such as electron beams or gamma rays, also induces the formation of radical and ionic intermediates. chemistry-chemists.com Pulse radiolysis is a key technique used to study the kinetics of the reactions of these transient species in real-time. chemistry-chemists.comresearchgate.net

When organosilanes are subjected to radiolysis, the primary events are similar to photolysis, involving the formation of silyl radicals. chemistry-chemists.com For example, the radiolysis of triethylsilane (Et₃SiH) in methanol (B129727) has been shown to produce Et₃Si• radicals, which can then cross-combine with solvent-derived radicals like •CH₂OH. chemistry-chemists.com

For this compound, radiolysis would be expected to generate dimethyl(phenyl)silyl radicals and nonyl radicals, or dimethyl(nonyl)silyl radicals and phenyl radicals. These reactive intermediates would then react with each other or the surrounding medium. The study of such reactions provides fundamental data on the behavior of silyl radicals, including their self-reaction rate constants (combination and disproportionation) and their reactions with other molecules. chemistry-chemists.com While specific radiolytic data for this compound is unavailable, the extensive research on other organosilanes provides a solid framework for predicting its behavior under these conditions. chemistry-chemists.comresearchgate.netacs.org

Applications in Advanced Materials Science

Role as Monomers or Crosslinkers in Polymer Synthesis

In polymer chemistry, organosilanes are fundamental for creating silicon-based polymers or modifying existing organic polymers. pageplace.denih.gov The reactivity of the silane (B1218182) group allows it to be incorporated into polymer chains, either as a primary monomer unit or as a crosslinking agent that connects different polymer chains. mdpi.com

Dimethyl(nonyl)phenylsilane can serve as a precursor for silicon-containing polymers, such as polysiloxanes or polycarbosilanes. google.comdokumen.pub In such syntheses, the silane moiety would react to form the backbone of the polymer. The presence of the phenyl and nonyl groups as pendant moieties on this backbone would define the final properties of the polymer. For instance, silphenylene-siloxane polymers, which incorporate a phenyl ring into the polymer backbone, are known to exhibit enhanced thermal stability. nasa.gov The synthesis of polymers with controlled molecular weight and structure is crucial for developing materials with desirable properties. koreascience.krrsc.org Highly branched silicon-containing polymers can be synthesized from monomers with multiple reactive sites, leading to unique material characteristics. google.com

When blended or co-polymerized with other polymers, this compound is expected to act as a powerful property modifier.

Hydrophobicity: The long, nine-carbon nonyl chain is inherently nonpolar and hydrophobic. Its presence on a polymer chain would significantly decrease the surface energy of the material, leading to increased water repellency. google.com This effect is well-documented, where functionalizing surfaces or polymers with long alkyl chains via silane chemistry leads to a marked increase in the water contact angle, a key measure of hydrophobicity. nih.govmdpi.comnih.gov

Table 1: Expected Impact of this compound Incorporation on Polymer Properties

| Property | Influencing Group | Expected Effect | Rationale |

| Thermal Stability | Phenyl Group | Increase | The aromatic ring adds rigidity and has high thermal energy resistance. mdpi.comnih.gov |

| Hydrophobicity | Nonyl Group | Significant Increase | The long alkyl chain lowers surface energy and repels water. mdpi.comnih.gov |

| Solubility | Phenyl & Nonyl Groups | Altered | Increases solubility in non-polar organic solvents while decreasing it in polar solvents. |

| Glass Transition Temp. (Tg) | Phenyl & Nonyl Groups | Can be tailored | The rigid phenyl group may increase Tg, while the flexible nonyl chain could lower it or act as a plasticizer. mdpi.com |

Surface Engineering and Interface Chemistry

Silanes are widely used for surface modification because their reactive heads can form strong, covalent bonds with hydroxylated surfaces like glass, silicon wafers, and metal oxides. researchgate.netmpg.de

This compound is an ideal candidate for forming self-assembled monolayers (SAMs). nih.govtuwien.ac.at The process involves the silane head group reacting with surface hydroxyl (-OH) groups to form a stable siloxane (Si-O-Substrate) bond. mpg.de Van der Waals interactions between the adjacent nonyl and phenyl chains would drive the molecules to pack into a dense, organized, single-molecule-thick layer. tuwien.ac.at The properties of the newly formed surface would be dictated by the exposed nonyl and phenyl groups, resulting in a low-energy, hydrophobic surface. mdpi.com The formation of such robust monolayers is a cornerstone of nanotechnology, used to control wetting, adhesion, and biocompatibility. nih.govresearchgate.net

Table 2: Research Findings on Silane Self-Assembled Monolayers

| Silane Type | Substrate | Key Finding | Reference |

| Alkanesilanes | Silicon Oxide | Used as a model system to mimic the surface activity of bioactive glass for studying apatite formation. | nih.gov |

| Trialkoxysilanes | Hydrophilic SiOx/Si | Longer carbon chain silanes (like octadecyl) form relatively ordered monolayers, transitioning from lying-down to standing-up geometry as coverage increases. | mpg.de |

| Phenylsilane (B129415) | Silicon-Oxide | Patterned monolayers can be created using photolithography for applications in microelectronics and sensors. | researchgate.net |

| Phosphonic Acid SAMs | Alumina (B75360) (Al₂O₃) | Longer alkyl chains result in a more hydrophobic surface with a greater water contact angle. | mdpi.com |